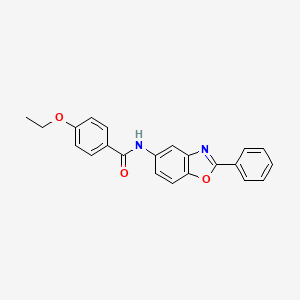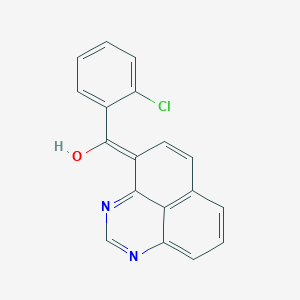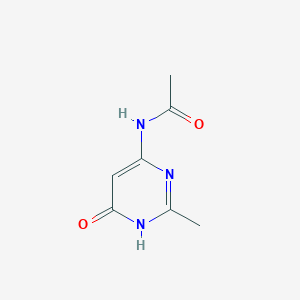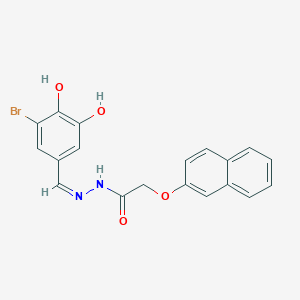![molecular formula C19H24N2O2 B3727653 N'-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE](/img/structure/B3727653.png)
N'-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE
Descripción general
Descripción
N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE: is a complex organic compound with the molecular formula C19H24N2O2. This compound is a member of the hydrazone family, characterized by the presence of a hydrazone functional group (-NHN=CH-). It is known for its unique tricyclic structure, which includes a tricyclo[4.3.1.1~3,8~]undecane core, making it an interesting subject for chemical and biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: Preliminary studies suggest that the compound may have pharmacological applications, including anti-inflammatory and antimicrobial properties. Further research is needed to fully understand its therapeutic potential .
Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE exerts its effects is primarily through its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s tricyclic structure also allows it to fit into enzyme active sites, potentially inhibiting enzyme activity .
Comparación Con Compuestos Similares
- N’-[(E)-(4-Hydroxyphenyl)methylene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide
- N’-[(E)-(3-Bromo-2-hydroxy-5-nitrophenyl)methylene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide
- N’-{(E)-[4-(Octyloxy)phenyl]methylene}tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide
Uniqueness: N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE stands out due to its specific hydroxyl substitution on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern allows for distinct interactions with molecular targets compared to its analogs .
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]tricyclo[4.3.1.13,8]undecane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-17-4-2-1-3-16(17)12-20-21-18(23)19-9-13-5-6-14(10-19)8-15(7-13)11-19/h1-4,12-15,22H,5-11H2,(H,21,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYPQNLAVSJGAL-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-chlorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3727581.png)
![2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3727584.png)
![8,10-bis(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B3727597.png)

![2-AMINO-4-(3-BROMOPHENYL)-1H,4H,6H-[1,3,5]TRIAZINO[2,1-B]QUINAZOLIN-6-ONE](/img/structure/B3727605.png)


![2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727638.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3727646.png)

![4-bromo-N-[(E)-[5-(4-methylphenyl)-1H-pyrazol-4-yl]methylideneamino]benzamide](/img/structure/B3727655.png)
![2-hydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3727658.png)
![2-(3-chlorophenoxy)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B3727663.png)
